molecular formula C13H18N2O2S B2967840 (3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide CAS No. 1436358-27-8

(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide

Cat. No. B2967840
CAS RN: 1436358-27-8
M. Wt: 266.36
InChI Key: BVNAANAEKMLYJO-UHFFFAOYSA-N
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Description

“(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide” is a complex organic compound. It is a derivative of cyanamide, which is a compound used in the synthesis of various organic compounds .

Scientific Research Applications

Palladium(0)-Catalyzed Allylation and Ring-Closing Metathesis

Research by Cerezo et al. (1998) explored the efficient allylation of arenesulfonamides, sulfamide, and cyanamide using allylic carbonates under Pd(0)-catalysis, leading to the formation of N-arenesulfonyl-2,5-dihydropyrroles through ruthenium-mediated ring-closing metathesis. This study indicates potential pathways for the functionalization of similar compounds, potentially including "(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide" for the synthesis of complex heterocyclic structures (Cerezo, Cortes, Moreno-Mañas, Pleixats, & Roglans, 1998).

Novel Insecticide Development

Zhu et al. (2011) discussed the discovery of sulfoxaflor, a novel insecticide with a unique bioactive scaffold that shows broad-spectrum efficacy against sap-feeding insects. This suggests the potential for structurally similar sulfonamide and cyanamide compounds to serve as leads in the development of new insecticides (Zhu et al., 2011).

Drug Metabolism and Biocatalysis

Zmijewski et al. (2006) demonstrated the application of a microbial-based surrogate biocatalytic system for producing mammalian metabolites of LY451395, a potent AMPA receptor potentiator. This research highlights the role of biocatalysis in drug metabolism studies, which could be applicable to the study of "(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide" metabolites (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Mode of Action and Efficacy on Resistant Insects

Sparks et al. (2013) reviewed the sulfoximines, including sulfoxaflor, emphasizing their distinct mode of action and efficacy against resistant insect pests. This work may inform research on the action mechanisms of related compounds in pest management (Sparks, Watson, Loso, Geng, Babcock, & Thomas, 2013).

Chemical Synthesis and Reactivity

Midura and Mikołajczyk (2002) explored the asymmetric cyclopropanation of chiral vinyl sulfides, indicating methodologies that might be adapted for the synthesis and functionalization of compounds like "(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide" (Midura & Mikołajczyk, 2002).

properties

IUPAC Name

(3-ethylphenyl)-(3-methylsulfonylpropyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-3-12-6-4-7-13(10-12)15(11-14)8-5-9-18(2,16)17/h4,6-7,10H,3,5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNAANAEKMLYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CCCS(=O)(=O)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide

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